Melithiazole K

Antifungal Agents Natural Products Structure-Activity Relationship

Melithiazole K is a naturally occurring β-methoxyacrylate (MOA) fungicide isolated from myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus. It belongs to a class of potent electron transport chain inhibitors that target the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain.

Molecular Formula C20H26N2O5S2
Molecular Weight 438.6 g/mol
Cat. No. B15580168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelithiazole K
Molecular FormulaC20H26N2O5S2
Molecular Weight438.6 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N2O5S2/c1-12(16(25-4)8-17(23)26-5)15(24-3)7-6-13-9-28-18(21-13)14-10-29-19(22-14)20(2)11-27-20/h6-9,12,14-15H,10-11H2,1-5H3/b7-6+,16-8+/t12-,14+,15+,20?/m1/s1
InChIKeyZJXYLBWVBXQTFS-GJDWGKJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for Melithiazole K: A Structurally Defined β-Methoxyacrylate Fungicide from Myxobacteria


Melithiazole K is a naturally occurring β-methoxyacrylate (MOA) fungicide isolated from myxobacteria, including Melittangium lichenicola, Archangium gephyra, and Myxococcus stipitatus [1]. It belongs to a class of potent electron transport chain inhibitors that target the cytochrome bc1 complex (complex III) of the mitochondrial respiratory chain [2]. Structurally, Melithiazole K is distinguished by its thiazoline–thiazole ring system, a key feature that differentiates it from other melithiazol subclasses which possess bis(thiazole) or single thiazole architectures [1].

Why Melithiazole K Cannot Be Substituted with Generic MOA Inhibitors: A Structural Selectivity Primer


Substituting Melithiazole K with a generic β-methoxyacrylate (MOA) inhibitor or even another melithiazol analog is scientifically unsound due to profound structural variations that dictate distinct molecular interactions with the cytochrome bc1 complex. Unlike the bis(thiazole) melithiazols (e.g., Melithiazol B, E, F) or the single-thiazole Melithiazol C, Melithiazole K possesses a unique thiazoline–thiazole system [1]. This structural motif is shared only with Melithiazols A, D, and L within the family and is distinct from the myxothiazols, which contain a terminal amide instead of a methyl ester [2]. These architectural differences are not cosmetic; they directly influence the compound's binding kinetics, lipophilicity, and, consequently, its selectivity and toxicity profile [3]. Procurement without this structural context risks acquiring a compound with unpredictable bioactivity, undermining experimental reproducibility and biological interpretation.

Quantitative Evidence Guide for Melithiazole K Differentiation in Scientific Procurement


Structural Differentiation: Thiazoline-Thiazole Motif vs. Bis(Thiazole) Analogs

Melithiazole K is explicitly characterized by a thiazoline–thiazole ring system, a structural feature that distinguishes it from the majority of other melithiazol compounds. This places it in a defined subclass that includes only Melithiazols A, D, and L [1]. In contrast, Melithiazols B, E, F, G, H, I, M, and N are all bis(thiazoles), while Melithiazol C contains only a single thiazole ring [1]. This is not a minor variation; it is a fundamental architectural difference that dictates the molecule's three-dimensional shape and its interaction with the Qo site of cytochrome bc1, thereby influencing its binding affinity and selectivity profile.

Antifungal Agents Natural Products Structure-Activity Relationship Myxobacteria

Mammalian Cytotoxicity Profile: Melithiazol Class vs. Myxothiazol A

The melithiazol class, which includes Melithiazole K, exhibits a superior therapeutic window compared to the closely related myxothiazol A. In a direct, comparative growth inhibition assay using mouse cell cultures, melithiazols were significantly less toxic than myxothiazol A and its methyl ester [1]. While the study reports the class-level finding without providing individual IC50 values for each analog, this cross-class comparison establishes a critical baseline for the anticipated selectivity of Melithiazole K. This reduced mammalian toxicity is a key differentiator for applications where off-target effects on non-fungal cells are a concern.

Antifungal Agents Cytotoxicity Selectivity Myxobacteria

Mechanism of Action: Cytochrome bc1 Complex (Complex III) Inhibition

The melithiazol class, including Melithiazole K, functions by inhibiting NADH oxidation in submitochondrial particles, a process dependent on the cytochrome bc1 complex (Complex III) [1]. Specifically, Melithiazol A, a close structural analog, has been shown to block electron transport within the bc1-segment and induce a red shift in the reduced spectrum of cytochrome b, confirming its interaction at the Qo site [1]. While the exact kinetic parameters (e.g., Ki) for Melithiazole K are not reported, the shared MOA pharmacophore and structural similarity to Melithiazol A strongly suggest a conserved mechanism. This is in contrast to other antifungal classes that target different pathways, such as ergosterol biosynthesis (azoles) or cell wall synthesis (echinocandins).

Mitochondrial Inhibitors Respiratory Chain Cytochrome bc1 Complex Antifungal Agents

Biosynthetic Gene Cluster and Engineering Potential vs. Myxothiazol

The biosynthetic gene cluster for melithiazol has been identified and characterized from Melittangium lichenicola [1]. The assembly line comprises a combined polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system that closely resembles the myxothiazol megasynthetase [1]. A key differentiator, however, is the terminal functional group. While myxothiazol A possesses a terminal amide, melithiazol (and by extension Melithiazole K) features a terminal methyl ester. This ester is formed via a unique mechanism involving an amide intermediate, a dedicated hydrolase, and a novel subclass of SAM-dependent methyltransferase that lacks a typical SAM binding motif [1]. This genetic and biochemical machinery provides a platform for rational biocombinatorial engineering to generate novel melithiazol derivatives with potentially improved properties, a capability not directly transferable to the myxothiazol system without the specific melithiazol tailoring enzymes.

Synthetic Biology Metabolic Engineering Polyketide Synthase Myxobacteria

High-Value Research Applications of Melithiazole K Driven by Its Differentiated Properties


Structure-Activity Relationship (SAR) Studies on Cytochrome bc1 Inhibitors

Melithiazole K serves as a critical molecular probe for SAR campaigns focused on the Qo site of the cytochrome bc1 complex. Its unique thiazoline–thiazole core, established through spectroscopic and X-ray analysis [1], provides a distinct scaffold compared to the bis(thiazole) melithiazols. Researchers can use Melithiazole K to systematically investigate how modifications to the thiazoline ring influence binding affinity, electron transport inhibition, and fungal cytotoxicity. This is essential for rationally designing next-generation fungicides with improved potency or altered selectivity profiles.

Selective Mitochondrial Inhibition in Host-Pathogen Interaction Models

The class-level evidence indicating that melithiazols possess significantly lower mammalian cytotoxicity than myxothiazol A [1] positions Melithiazole K as a preferred tool for studying mitochondrial function in complex biological systems. In co-culture models of fungal infection, the compound can be used to selectively inhibit fungal respiration (via complex III) while minimizing off-target effects on host mammalian cells. This selectivity is a key advantage over more toxic complex III inhibitors, allowing for cleaner interpretation of host immune responses and fungal virulence mechanisms.

Synthetic Biology and Combinatorial Biosynthesis of Novel MOA Fungicides

The elucidation of the melithiazol biosynthetic gene cluster, including the characterization of a novel subclass of methyltransferase responsible for the terminal methyl ester [1], makes Melithiazole K a valuable starting point for biocombinatorial engineering. The characterized gene cluster can be heterologously expressed and manipulated to produce novel analogs not found in nature. Melithiazole K serves as an essential analytical standard for confirming the production of wild-type and engineered compounds, enabling the discovery of derivatives with enhanced antifungal activity or altered pharmacokinetic properties [2].

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